

Comparative Analysis of Structure-Activity Relationships for Azetidine and Phenoxy Analogs

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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495

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Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific Structure-Activity Relationship (SAR) studies for **3-(2-tert-**

butylphenoxy)azetidine analogs. The following guide provides a comparative analysis of SAR for structurally related compounds, including various substituted azetidine derivatives and compounds containing the tert-butylphenoxy moiety attached to different heterocyclic cores. This information can offer valuable insights for the design and evaluation of the target analogs.

Data on Structurally Related Compounds

The following table summarizes the biological activity of various azetidine and tertbutylphenoxy derivatives, highlighting the impact of structural modifications on their potency as inhibitors of different biological targets.



| Compound/ Analog Class | Modificatio n | Target | Assay | Activity (IC50/Kı) | Reference |
|---|---|-------------|-------------|-----------------------|-----------|
| Azetidine Derivatives | Azetidin-2- ylacetic acid with 4,4- diphenylbute nyl moiety | GAT-1 | GABA Uptake | 2.83 μΜ | [1] |
| Azetidin-2- ylacetic acid with 4,4- bis(3-methyl- 2- thienyl)buten yl moiety | GAT-1 | GABA Uptake | 2.01 μΜ | [1] | |
| 1-{2-[tris(4- methoxyphen yl)methoxy]et hyl}azetidine- 3-carboxylic acid | GAT-3 | GABA Uptake | 15.3 μΜ | [1] | |
| 3-Hydroxy-3- (4- methoxyphen yl)azetidine derivative (18b) | GAT-1 | GABA Uptake | 26.6 μΜ | [1] | |
| 3-Hydroxy-3- (4- methoxyphen yl)azetidine derivative (18e) | GAT-3 | GABA Uptake | 31.0 μΜ | [1] | |



| tert- Butylphenoxy Derivatives | 1-(3-(4-tert- butylphenoxy)propyl)piperi dine (DL76) | hH₃R | Radioligand Binding | K _i = 38 nM | [2] |
|--|--|------------------------|--------------------------|------------------------|-----|
| 1-(3-(4-tert- butylphenoxy)propyl)piperi dine (DL76) | hMAO-B | Enzyme Inhibition | IC50 = 48 nM | [2] | |
| 4-pyridyl piperazine derivative with tert- butylphenoxy linker (Compound 4) | hH₃R | Radioligand Binding | K _i = 120 nM | [3] | |
| 4-pyridyl piperazine derivative with tert- butylphenoxy linker (Compound 10) | hH₃R | Radioligand Binding | K _i = 16.0 nM | [3] | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. GABA Uptake Inhibition Assay[1]

- Cell Culture and Transfection: HEK293 cells are cultured and stably transfected with the cDNA encoding for the desired human GABA transporter (GAT-1 or GAT-3).
- Radioligand Uptake Assay:



- Transfected cells are seeded in 96-well plates and grown to confluence.
- The cells are washed with a buffer solution (e.g., HBSS).
- A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compounds (the azetidine analogs) is added to the wells.
- The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake.
- The uptake is terminated by aspirating the solution and rapidly washing the cells with icecold buffer.
- The cells are lysed, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
- 2.2. Histamine H₃ Receptor (hH₃R) Radioligand Binding Assay[2][3]
- Membrane Preparation: Membranes from cells stably expressing the human H₃ receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
- Binding Assay:
 - A mixture containing the cell membranes, a specific radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the test compounds is prepared in a binding buffer.
 - The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).
 - The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
 - The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

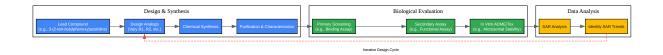


- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
- 2.3. Monoamine Oxidase B (MAO-B) Inhibition Assay[2]
- Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., insect cells) is used as the enzyme source.
- Inhibition Assay:
 - The enzyme is pre-incubated with various concentrations of the test compounds in a suitable buffer.
 - The reaction is initiated by adding a substrate for MAO-B (e.g., kynuramine or benzylamine).
 - The reaction is allowed to proceed for a specific time at 37°C.
 - The formation of the product is measured, often spectrophotometrically or fluorometrically.
 For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be detected by fluorescence.
- Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

3.1. General Workflow for SAR Studies

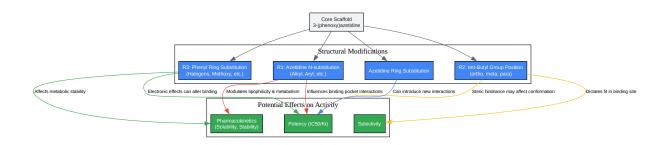




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Caption: General workflow for a structure-activity relationship (SAR) study.

3.2. Hypothetical SAR of 3-(2-Tert-butylphenoxy)azetidine Analogs



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